

A Comprehensive Technical Guide to the Solubility of Timberol®

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-*

Cat. No.: *B1583320*

[Get Quote](#)

An In-depth Analysis for Researchers and Formulation Scientists

Abstract

Timberol®, chemically known as 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, is a cornerstone synthetic aroma chemical prized for its powerful and substantive dry, woody-amber character. [1][2] Its successful incorporation into a diverse range of products, from fine fragrances to household goods, is fundamentally dependent on its solubility and stability within a given formulation matrix. This technical guide provides a detailed examination of the solubility of Timberol, grounded in its physicochemical properties. We will explore the theoretical principles governing its solubility, present a comprehensive profile across various solvent classes, and detail a robust experimental protocol for its quantitative determination. The insights herein are designed to empower researchers, scientists, and drug development professionals to optimize formulations, ensure product stability, and leverage the full potential of this versatile molecule.

Chapter 1: Introduction to Timberol®: A Molecule of Interest

Chemical Identity and Core Properties

Timberol® is a synthetic tertiary alcohol that has become indispensable in modern perfumery for its intense and linear woody-amber profile.[1] Developed by Dragoco (now Symrise), it provides structure and tenacity to fragrance compositions.[1]

- IUPAC Name: 1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol[1]
- CAS Number: 70788-30-6[3][4][5][6][7]
- Molecular Formula: C₁₅H₃₀O[1][8]
- Molecular Weight: 226.40 g/mol [1][8]
- Appearance: Colorless to pale yellow liquid[1][4][5][7][9]

Physicochemical Profile: The Key to Understanding Solubility

The solubility behavior of Timberol® is dictated by its molecular structure: a large, bulky, and non-polar trimethylcyclohexyl group attached to a hexanol chain, with a single polar hydroxyl (-OH) group. This amphiphilic nature is quantified by its physicochemical properties:

- Log P (Octanol-Water Partition Coefficient): Reported values range from 5.2 to 5.9.[7][8] This high value indicates that Timberol® is significantly more soluble in lipids and non-polar environments than in water, classifying it as a highly lipophilic and hydrophobic molecule.
- Density: Approximately 0.89 - 0.94 g/cm³ at 25°C.[5][7]
- Water Solubility: Timberol® is considered immiscible with water.[3] A safety data sheet for a structurally related compound reports a very low water solubility of 0.5108 mg/L.[10][11]

The Imperative of Solubility in Application

From a formulation perspective, solubility is not merely a physical parameter but a critical determinant of product performance and stability.[12][13]

- Efficacy & Bioavailability: In topical applications, solubility in the carrier vehicle influences the release and skin deposition of the fragrance molecule.
- Aesthetic Appeal: In transparent solutions like perfumes or body mists, poor solubility leads to cloudiness (haziness) or phase separation, which is unacceptable to consumers.[12][14]

- **Stability:** An unstable formulation where the fragrance molecule crashes out of solution can lead to a non-uniform product, potential skin irritation, and a compromised olfactory profile.

Chapter 2: Theoretical Principles of Timberol®

Solubility

The "Like Dissolves Like" Paradigm

The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The principle of "like dissolves like" provides the foundational logic:

- **Polar Solvents** (e.g., water, ethanol) have large dipole moments and readily form hydrogen bonds. They best dissolve polar solutes.
- **Non-Polar Solvents** (e.g., mineral oil, cyclomethicones) are dominated by van der Waals (London dispersion) forces and best dissolve non-polar solutes.

Timberol® presents a fascinating case. Its single hydroxyl group can participate in hydrogen bonding with protic solvents like ethanol. However, the molecule's overall character is dominated by its large, non-polar hydrocarbon structure (C₁₅). This makes it overwhelmingly non-polar, which is quantitatively confirmed by its high Log P value.[8]

Causality: Why Timberol® Behaves as It Does

- **In Water:** The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, non-polar Timberol® molecule is highly unfavorable. The weak interactions between Timberol® and water cannot compensate for this energy cost, resulting in immiscibility.[3]
- **In Alcohols (e.g., Ethanol):** Ethanol has a polar hydroxyl group and a non-polar ethyl group. It can act as both a hydrogen bond donor and acceptor, interacting with Timberol's hydroxyl group. Simultaneously, its ethyl group interacts favorably with Timberol's hydrocarbon backbone. This dual character makes ethanol an excellent solvent for Timberol®, which is why it is the primary carrier in fine fragrance.[10]
- **In Oils and Esters (e.g., Isopropyl Myristate):** These solvents are highly non-polar and lipophilic. Their interactions with the large hydrocarbon portion of Timberol® via van der

Waals forces are very strong and energetically favorable, leading to high solubility.

Chapter 3: Solubility Profile of Timberol®

Rationale for Solvent Selection

To construct a comprehensive solubility profile, a diverse panel of solvents was selected, representing the most common carriers in the cosmetic, fragrance, and pharmaceutical industries. They span the full polarity spectrum, from highly polar protic to fully non-polar.

Timberol® Solubility Data

The following table summarizes the expected solubility of Timberol® at ambient temperature (approx. 25°C). The qualitative descriptors are based on its known physicochemical properties and extensive formulation experience.

Solvent Class	Solvent Example	Polarity	Expected Solubility	Rationale & Formulation Context
Polar Protic	Water	High	Immiscible	High Log P; energetically unfavorable to break water's H-bond network.[3]
Ethanol (SDA 40B)	High	Miscible	Excellent balance of polar (-OH) and non-polar (ethyl) character. The standard for fine fragrances.[10]	
Isopropanol (IPA)	Medium-High	Miscible	Similar to ethanol; a common solvent in cosmetic and industrial applications.	
Glycols	Propylene Glycol (PG)	Medium-High	Soluble	More polar than ethanol; may have a lower capacity but is still a viable solvent.
Dipropylene Glycol (DPG)	Medium	Soluble / Miscible	A very common, low-volatility carrier in fragrance concentrates. Excellent co-solvent.	

Esters	Isopropyl Myristate (IPM)	Low	Miscible	Highly lipophilic emollient. Ideal for oil-based perfumes, lotions, and creams.
Diethyl Phthalate (DEP)	Low	Miscible	A common, effective, and low-cost fragrance solvent and fixative.	
Hydrocarbons	Mineral Oil	Low (Non-polar)	Miscible	Fully non-polar; dissolves Timberol® readily. Used in bath oils and lotions.
Silicones	Cyclomethicone (D5)	Low (Non-polar)	Miscible	Volatile silicone used in "dry" oil sprays, hair care, and antiperspirants.

Chapter 4: A Self-Validating Protocol for Solubility Determination

For formulators working with novel solvent systems, a robust and reliable experimental protocol is essential. The following method for determining solubility via Gas Chromatography with an Internal Standard (GC-IS) is a self-validating system, ensuring accuracy and reproducibility.

Experimental Objective

To quantitatively determine the solubility of Timberol® in a given solvent at a specified temperature (e.g., 25°C) using the isothermal equilibrium method.

Materials & Equipment

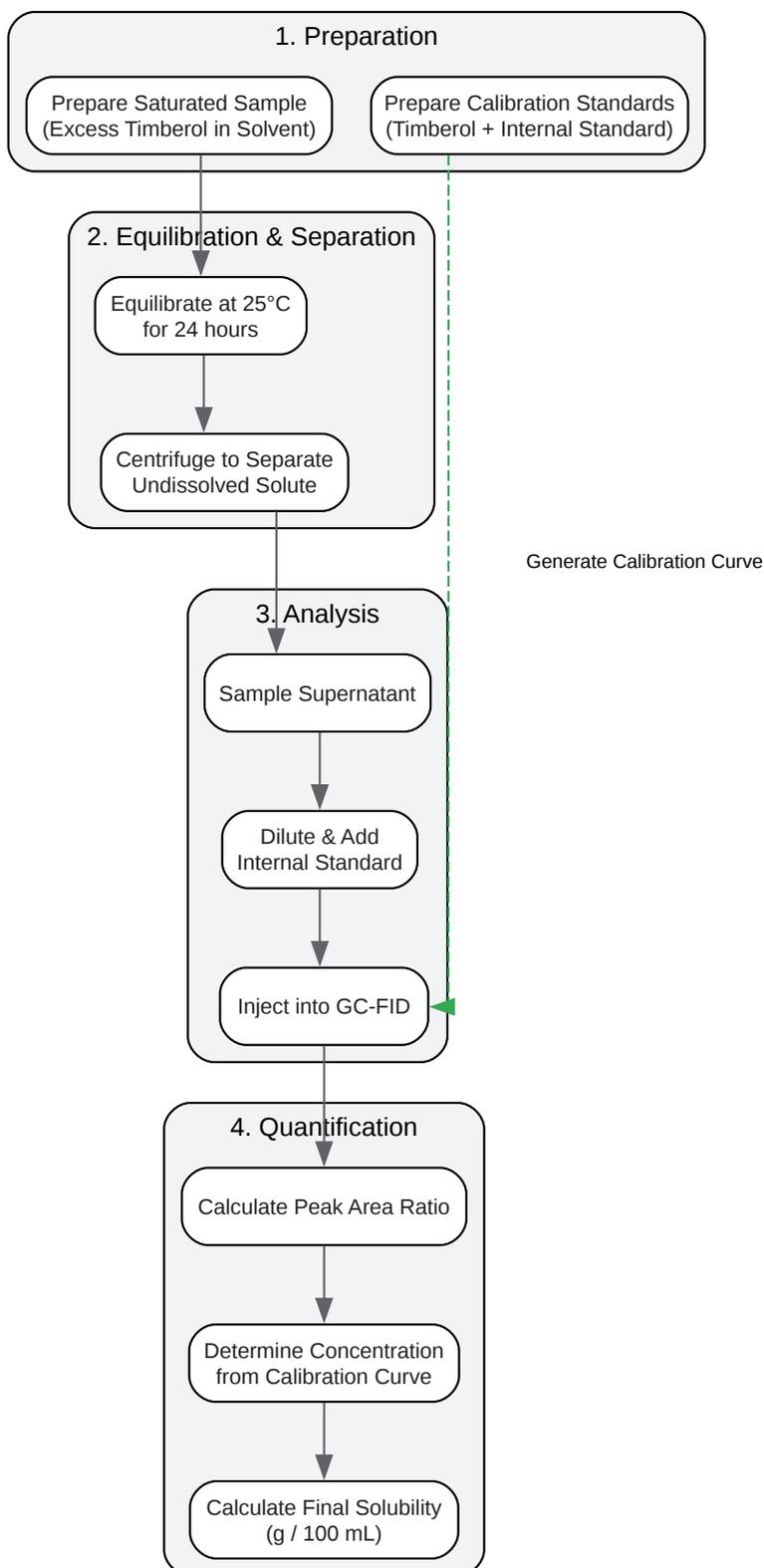
- Solute: Timberol® (purity >95%)
- Solvent: Test solvent of interest
- Internal Standard (IS): A stable compound not present in the sample, with good GC separation from Timberol® and the solvent (e.g., Tetradecane).
- Equipment: Analytical balance, temperature-controlled shaker/incubator, centrifuge, volumetric flasks, pipettes, GC-FID system.

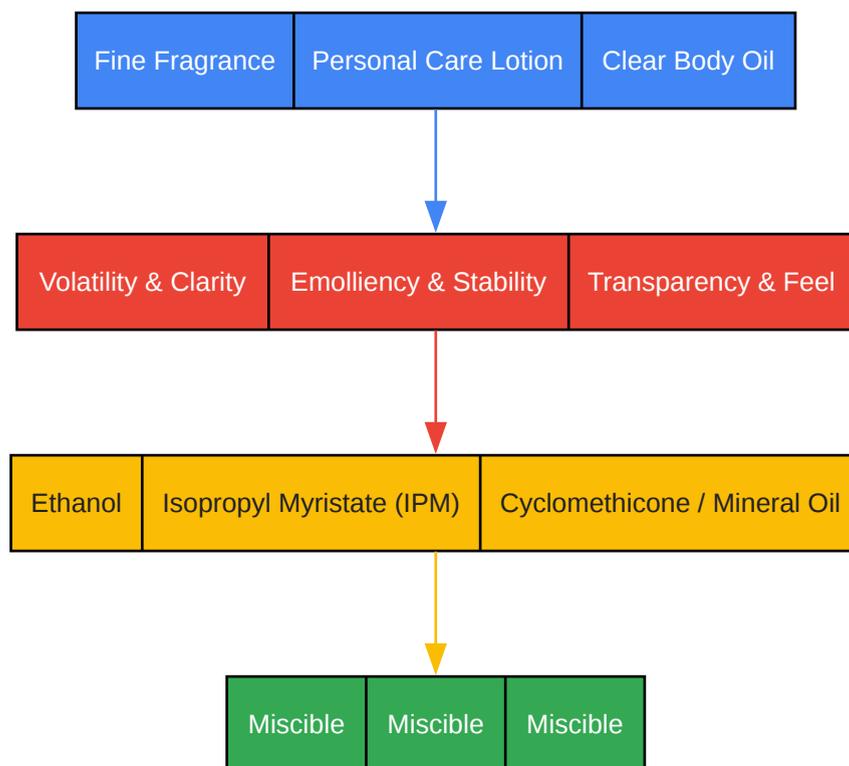
Step-by-Step Methodology

- Stock & Standard Preparation:
 - Prepare a stock solution of the Internal Standard (IS) in the test solvent at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by accurately weighing known amounts of Timberol® into volumetric flasks, adding a fixed volume of the IS stock solution, and diluting to volume with the test solvent. This creates a calibration curve of Timberol®/IS peak area ratio versus Timberol® concentration.
- Saturated Solution Preparation (Equilibration):
 - Add an excess of Timberol® to a known volume or weight of the test solvent in a sealed vial. "Excess" is critical; undissolved solute must be visible to ensure saturation.
 - Place the vial in a temperature-controlled shaker set to the target temperature (e.g., 25°C).
 - Equilibrate for at least 24 hours. This extended time ensures the system reaches true thermodynamic equilibrium.
- Phase Separation & Sampling:
 - After equilibration, centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes). This definitively separates the undissolved solute from the saturated supernatant.

- Carefully withdraw a precise aliquot of the clear supernatant, taking extreme care not to disturb the pellet of undissolved Timberol®.
- Analysis:
 - Accurately dilute the supernatant aliquot with the test solvent.
 - Add the Internal Standard to the diluted sample at the same concentration used in the calibration standards.
 - Inject the final sample onto the GC-FID system.
 - Calculate the Timberol®/IS peak area ratio from the chromatogram.
- Quantification:
 - Using the calibration curve, determine the concentration of Timberol® in the diluted sample from its peak area ratio.
 - Back-calculate the original concentration in the undissolved (saturated) supernatant, accounting for all dilution factors. This value represents the solubility of Timberol® in that solvent at the tested temperature.

Experimental Workflow Diagram





[Click to download full resolution via product page](#)

Caption: Logic for Matching Application to Appropriate Solvent System.

Managing Polarity in Complex Systems

In aqueous-based systems like shampoos or shower gels, Timberol® is not truly soluble. Instead, it is emulsified and solubilized within the surfactant micelles. The stability of Timberol® in these systems is therefore dependent on the robustness of the surfactant system, not on its water solubility. Formulators must choose surfactants (e.g., sulfates, glucosides) that create stable micelles capable of encapsulating highly lipophilic molecules like Timberol®.

Conclusion

Timberol® (1-(2,2,6-trimethylcyclohexyl)hexan-3-ol) is a profoundly non-polar, lipophilic molecule with extremely low water solubility. Its solubility is excellent (miscible) in common organic perfumery solvents such as ethanol, DPG, and various esters and oils. This profile is a

direct consequence of its molecular structure, which is dominated by a large hydrocarbon framework. For formulation scientists, this means Timberol® is straightforward to incorporate into anhydrous systems but requires careful management within emulsified or surfactant-based formulas to ensure clarity and stability. The standardized protocol provided in this guide offers a reliable pathway for quantitatively assessing its solubility in any new or proprietary solvent system, enabling data-driven formulation and innovation.

References

- Scentspiracy. (n.d.). Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. Retrieved from [\[Link\]](#)
- The Good Scents Company. (n.d.). timber propanol, 70788-30-6. Retrieved from [\[Link\]](#)
- ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [\[Link\]](#)
- O'Laughlin Corporation. (2024). Safety Data Sheet - TIMBEROL. Retrieved from [\[Link\]](#)
- Fragrance University. (n.d.). timber propanol. Retrieved from [\[Link\]](#)
- ResearchGate. (2010). Solubility of fragrance raw materials in water: Experimental study, correlations, and Mod. UNIFAC (Do) predictions. Retrieved from [\[Link\]](#)
- Wellington Fragrance. (2024). Compare To L'HOMME SPORT by YSL® F24397 - SAFETY DATA SHEET. Retrieved from [\[Link\]](#)
- FFDC India. (n.d.). QUALITY ASSESSMENT OF FRAGRANCE MATERIALS. Retrieved from [\[Link\]](#)
- PerfumersWorld. (n.d.). Documents - Timberol. Retrieved from [\[Link\]](#)
- PerfumersWorld. (n.d.). Timberol. Retrieved from [\[Link\]](#)
- MDPI. (2022). Aromas: Lovely to Smell and Nice Solvents for Polyphenols? Curcumin Solubilisation Power of Fragrances and Flavours. Retrieved from [\[Link\]](#)
- Reddit. (2021). Oil perfumes solubility. Retrieved from [\[Link\]](#)

- Symrise. (n.d.). Timberol. Retrieved from [\[Link\]](#)
- simplescentsdiy.com. (n.d.). Timberol. Retrieved from [\[Link\]](#)
- Eurolab. (n.d.). Perfume Surfactant Testing. Retrieved from [\[Link\]](#)
- ResearchGate. (2008). What Formulators need to know about fragrance. Retrieved from [\[Link\]](#)
- The Good Scents Company. (n.d.). amber decane amberwood F (Symrise). Retrieved from [\[Link\]](#)
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, formaldehyde cyclododecyl ethyl acetal, CAS Registry Number 58567-11-6. Retrieved from [\[Link\]](#)
- ResearchGate. (2022). Study of the Thermodynamic Equilibrium of Fragrance Mixtures, Limonene, Linalool and Geraniol, using the Unifac and Cosmo-Sac Models. Retrieved from [\[Link\]](#)
- Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from [\[Link\]](#)
- Terre de Bougies. (2024). Types of fragrances and the secrets of their composition. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). Cas 58567-11-6, BOISAMBRENE FORTE. Retrieved from [\[Link\]](#)
- MDPI. (2022). Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. specialchem.com [specialchem.com]
- 3. vigon.com [vigon.com]
- 4. Timberol Manufacturer & Suppliers |ELAROMA-TBO - Elchemy [elchemy.com]
- 5. timber propanol, 70788-30-6 [thegoodscentcompany.com]
- 6. olaughlinco.com [olaughlinco.com]
- 7. Fragrance University [fragranceu.com]
- 8. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 9. chemimpex.com [chemimpex.com]
- 10. amber decane, 58567-11-6 [thegoodscentcompany.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. terre-de-bougies.com [terre-de-bougies.com]
- 14. ffdcindia.org [ffdcindia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Timberol®]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583320#solubility-of-timberol-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com